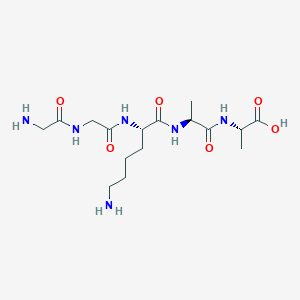

H-Gly-Gly-Lys-Ala-Ala-OH

Description

Overview of Synthetic Peptide Utility in Biomedical and Biochemical Research

Synthetic peptides are crucial in modern scientific inquiry, offering a bridge between simple amino acids and complex proteins. Their applications are extensive, ranging from tools in basic research to active pharmaceutical ingredients. up.ptcsic.es In biomedical research, synthetic peptides are instrumental in developing new therapeutic agents for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases. nih.gov They can be designed to mimic or inhibit the function of natural peptides and proteins, such as hormones and enzymes. nih.govnih.gov For instance, some synthetic peptides have been developed to target tumor cells, regulate cell migration, or modulate immune responses. nih.gov

In the realm of biochemical research, synthetic peptides are indispensable for studying enzyme-substrate interactions, protein folding, and signal transduction pathways. up.ptmsu.ru They serve as well-defined substrates for enzyme assays, allowing for the precise characterization of enzyme kinetics and inhibitor screening. Furthermore, the ability to incorporate unnatural amino acids or specific modifications into synthetic peptides provides researchers with powerful tools to probe the molecular details of biological systems. csic.es The development of peptide-based hydrogels for tissue engineering and drug delivery also highlights the versatility of these synthetic molecules. genscript.com

Rationale for Investigating Pentapeptide Systems in Molecular and Cellular Contexts

Pentapeptides, consisting of five amino acid residues, occupy a sweet spot in peptide research. They are small enough to be synthesized with high purity and efficiency, yet complex enough to exhibit specific biological activities and adopt defined secondary structures. uq.edu.auresearchgate.net This makes them excellent model systems for studying fundamental biological processes at the molecular and cellular level.

The investigation of pentapeptides allows researchers to systematically explore the relationship between amino acid sequence, structure, and function. nih.gov For example, the synthesis of a pentapeptide corresponding to the active site of a larger protein can help to identify the key residues responsible for its biological activity. nih.gov Furthermore, pentapeptides are often used to study protein-protein interactions and to design inhibitors of these interactions, which are implicated in numerous diseases. frontiersin.org The relatively small size of pentapeptides also facilitates their use in computational modeling and structural studies, providing insights into their conformational dynamics and binding modes.

Specific Considerations for Peptides Containing Glycine (B1666218), Lysine (B10760008), and Alanine (B10760859) Residues in Research Methodologies

The specific amino acid composition of H-Gly-Gly-Lys-Ala-Ala-OH—containing glycine, lysine, and alanine—imparts distinct properties that are highly relevant in various research methodologies.

Glycine (Gly): As the simplest amino acid with a single hydrogen atom as its side chain, glycine provides maximal conformational flexibility to the peptide backbone. nih.gov This flexibility can be crucial for allowing the peptide to adopt various conformations required for binding to different biological targets. However, this flexibility can also make it a helix-destabilizing residue in certain contexts. nih.gov In peptides designed as "random coil" models for NMR studies, glycine is often incorporated to ensure a lack of stable secondary structure. researchgate.net

Lysine (Lys): The primary amine group in the side chain of lysine is positively charged at physiological pH. nih.gov This positive charge can be critical for electrostatic interactions with negatively charged molecules such as DNA, or specific residues on protein surfaces. The lysine side chain is also a common site for chemical modifications, including biotinylation, fluorophore labeling, and ubiquitination, making it a valuable residue for developing peptide-based probes and diagnostics. nih.gov

Alanine (Ala): With its small, non-reactive methyl side chain, alanine is often considered a "neutral" amino acid. It has a high propensity to form alpha-helical structures. nih.govpnas.org In research, alanine is frequently used in "alanine scanning" mutagenesis, where individual amino acids in a protein or peptide are systematically replaced with alanine to determine their contribution to function or binding affinity. nih.gov This provides a map of the functionally important residues within a sequence.

The combination of glycine's flexibility, lysine's charge and reactivity, and alanine's helical propensity and relative inertness makes peptides like this compound versatile tools for a broad spectrum of biochemical and biomedical investigations.

Compound Information

Below is a table summarizing the key chemical information for the peptide and its constituent amino acids.

| Compound Name | Abbreviation | Molecular Formula |

| Glycine | Gly | C₂H₅NO₂ |

| Lysine | Lys | C₆H₁₄N₂O₂ |

| Alanine | Ala | C₃H₇NO₂ |

| This compound | GGKAA | C₁₆H₃₀N₆O₆ |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVYFATVCRKJC-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724133 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68171-99-3 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of H Gly Gly Lys Ala Ala Oh

Solution-Phase Synthesis Approaches for H-Gly-Gly-Lys-Ala-Ala-OH

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable, albeit more labor-intensive, method for producing peptides like this compound, particularly for large-scale synthesis. This classical approach involves coupling protected amino acids or peptide fragments in a suitable solvent. After each coupling and deprotection step, the product must be isolated and purified, often through crystallization or chromatography.

A common strategy in solution-phase synthesis is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form the final pentapeptide. For instance, the dipeptides H-Gly-Gly-OH and H-Ala-Ala-OH, along with a protected lysine (B10760008), could be synthesized separately and then coupled. This approach can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the coupling fragment. The use of coupling reagents with a low racemization potential is paramount in this methodology.

Strategies for Isotopic or Fluorescent Labeling of this compound for Research Probes

To study the biological interactions and fate of this compound, it is often necessary to introduce isotopic or fluorescent labels.

Isotopic Labeling: Stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the peptide. This is typically achieved by using commercially available amino acid precursors that are already enriched with these isotopes during the synthesis. For example, one could use Fmoc-Gly(¹³C₂,¹⁵N)-OH in one or both glycine (B1666218) positions to create a mass-shifted version of the peptide, which can be distinguished in mass spectrometry-based assays.

Fluorescent Labeling: A fluorescent probe can be attached to the peptide to enable its detection by fluorescence microscopy or spectroscopy. The most common site for attaching a label is the ε-amino group of the lysine side chain. This can be accomplished while the peptide is still attached to the solid-phase resin. An orthogonal protecting group on the lysine side chain, such as Mmt or Mtt, can be selectively removed, exposing the amino group for reaction with a fluorescent dye that has been activated with a reactive group like an N-hydroxysuccinimide (NHS) ester. iris-biotech.de Alternatively, the N-terminal α-amino group can be labeled after the completion of the peptide chain assembly but before the final side-chain deprotection and cleavage from the resin.

Incorporation of Stable Isotopes (e.g., Deuterium) at Specific Residues

The site-specific incorporation of stable isotopes, such as deuterium (²H), into this compound is a powerful tool for various analytical applications, including mass spectrometry-based quantitative proteomics and nuclear magnetic resonance (NMR) structural studies. The most common approach involves using deuterated amino acid building blocks during solid-phase peptide synthesis.

Hydrogen-deuterium exchange (HDX) is a key method for introducing deuterium. mdpi.com One efficient protocol involves the use of a palladium on carbon (Pd/C) catalyst with an aluminum and deuterium oxide (D₂O) system to facilitate selective H-D exchange. mdpi.com This method allows for high deuterium incorporation under relatively mild conditions. For the specific residues in this compound:

Glycine (Gly): The α-carbon of glycine can be deuterated.

Alanine (B10760859) (Ala): Deuterium can be introduced at the α-carbon, though this can lead to racemization, yielding a mixture of L- and D-alanine. mdpi.com

Lysine (Lys): The side chain of lysine offers multiple sites for deuteration.

Another strategy involves using catalysts like 2-hydroxynicotinaldehyde in D₂O to achieve selective deuteration of α-amino esters under mild conditions. acs.org This approach offers good yields and high levels of deuterium incorporation. The choice of deuterated precursor is critical for directing the isotope to the desired position within the peptide sequence.

Table 1: Potential Deuteration Sites in this compound and Corresponding Methods

| Residue | Potential Labeling Position | Relevant Synthetic Strategy | Key Considerations |

|---|---|---|---|

| Glycine (Gly) | α-carbon | Use of commercially available Fmoc-Gly-d2-OH during SPPS. | Direct and straightforward incorporation. |

| Lysine (Lys) | α, β, γ, δ, ε-carbons | Use of Fmoc-Lys(Boc)-d4-OH or other selectively deuterated lysine derivatives. | Choice of derivative dictates the position and number of deuterium atoms. |

| Alanine (Ala) | α-carbon, β-carbon (methyl group) | Use of Fmoc-Ala-d3-OH (methyl labeled) or Fmoc-Ala-d4-OH (α and β labeled). | α-deuteration can be susceptible to racemization. mdpi.com |

Biotinylation and Fluorophore Conjugation Methods

Modification of this compound with biotin or a fluorophore is essential for its use in assays involving detection, purification, and visualization. lifetein.com.cnnih.gov The ε-amino group of the lysine residue is the most common and convenient site for such conjugations due to its nucleophilicity and accessibility. nih.govcreative-biolabs.com

Biotinylation:

Biotinylation leverages the high-affinity interaction between biotin and avidin or streptavidin for detection and purification purposes. sigmaaldrich.com The most prevalent method involves reacting the peptide with an activated biotin derivative, typically an N-hydroxysuccinimide (NHS) ester of biotin. wikipedia.org This reaction forms a stable amide bond with the primary amine of the lysine side chain.

To minimize steric hindrance and improve the accessibility of the biotin moiety for binding to streptavidin, a spacer arm is often incorporated between the biotin and the peptide. lifetein.com.cnsigmaaldrich.com Common spacers include aminocaproic acid (Ahx) or polyethylene glycol (PEG) linkers. lifetein.com.cnsigmaaldrich.com

Example Protocol for Biotinylation:

Dissolve the peptide in a suitable buffer, typically at a pH of 7.0-9.0 to ensure the lysine amine is deprotonated and nucleophilic. sartorius.com

Add the biotin-NHS ester reagent, often with a spacer, to the peptide solution. A molar ratio of 3-5 parts peptide to 1 part biotin reagent is recommended for small peptides to ensure complete incorporation. sartorius.com

Incubate the reaction mixture for 1-2 hours at room temperature. sartorius.com

The resulting biotinylated peptide can often be used directly or purified via chromatography to remove excess biotin reagent. sartorius.com

Fluorophore Conjugation:

Labeling with a fluorescent dye allows for the detection and quantification of the peptide in various biological assays. Similar to biotinylation, fluorophores are typically conjugated to the lysine residue. A wide array of fluorescent dyes with NHS ester reactive groups are commercially available, allowing for the selection of a fluorophore with desired excitation and emission properties.

Recent advancements include late-stage functionalization strategies that can install a fluorescent moiety specifically at lysine residues in a single step. acs.org For instance, an addition-cyclization-aromatization (ACA) transformation can generate a fluorescent pyridinium derivative at the lysine side chain. acs.org This method provides precise and irreversible labeling.

Table 2: Common Reagents for Lysine Conjugation

| Modification | Reagent Class | Example Reagent | Resulting Bond |

|---|---|---|---|

| Biotinylation | Active Esters | Biotin-NHS | Amide |

| Biotinylation | Thioiminate Compounds | Traut's Reagent (2-Iminothiolane) | Amidine (introduces a sulfhydryl for further reaction) creative-biolabs.com |

| Fluorophore Conjugation | Active Esters | Fluorescein-NHS, Rhodamine-NHS | Amide |

| Fluorophore Conjugation | Isothiocyanates | Fluorescein isothiocyanate (FITC) | Thiourea |

Scale-Up Considerations for Research Quantity Production

Transitioning the synthesis of this compound from a small discovery scale to larger research quantities (e.g., hundreds of milligrams to grams) introduces several challenges that must be addressed to ensure efficiency, quality, and economic viability. pharmaceuticalonline.comgappeptides.com

Key considerations include:

Synthesis Strategy: While solid-phase peptide synthesis (SPPS) is efficient for small quantities, liquid-phase peptide synthesis (LPPS) or a hybrid approach may become more economical at a larger scale. researchgate.netteknoscienze.comacs.org LPPS can be more challenging for longer peptides but avoids the high cost of resins and some reagents used in SPPS.

Raw Materials: The quality and availability of amino acids and coupling reagents are paramount. occamdesign.com Sourcing high-quality materials becomes a more significant logistical and cost factor at a larger scale.

Process Control and Optimization: Inefficiencies that are minor at a small scale, such as incomplete coupling reactions, can lead to significant impurities and yield loss when scaled up. occamdesign.com Careful monitoring and optimization of reaction times, temperature, and reagent ratios are critical.

Solvent and Waste Management: The volume of solvents used in SPPS, particularly for washing steps, increases dramatically with scale. proteogenix.scienceresearchgate.net This not only increases costs but also generates significant chemical waste. Strategies to reduce solvent consumption, such as using more concentrated reaction conditions or implementing solvent recycling, are important for sustainable and cost-effective production. gappeptides.comproteogenix.science

Purification and Isolation: Purification by high-performance liquid chromatography (HPLC) is a major bottleneck in large-scale peptide production. biosynth.com The capacity of HPLC columns is limited, and the process is solvent- and time-intensive. Optimizing the crude purity of the peptide from the synthesis step is crucial to reduce the burden on purification. researchgate.net

Equipment: The transition to a larger scale may require specialized reactors and purification equipment to handle larger volumes and ensure efficient mixing and heat transfer. gappeptides.com

Table 3: Challenges and Mitigation Strategies in Peptide Synthesis Scale-Up

| Challenge | Mitigation Strategy |

|---|---|

| High cost of raw materials (resin, protected amino acids) | Consider liquid-phase or hybrid synthesis for larger scales. researchgate.netteknoscienze.com Optimize reagent stoichiometry to avoid excessive use. |

| Accumulation of impurities | Optimize coupling and deprotection steps to maximize efficiency at each cycle. occamdesign.com Implement in-process controls to monitor reaction completion. |

| Large volumes of solvent waste | Develop more concentrated synthesis protocols. gappeptides.com Investigate greener solvents and solvent recycling processes. acs.orgproteogenix.science |

| Purification bottleneck | Maximize crude peptide purity to simplify purification. researchgate.net Develop optimized, high-load HPLC methods. |

| Product stability and handling | Establish appropriate lyophilization and storage protocols to ensure the stability of the final product. biosynth.com |

Sophisticated Analytical Characterization of H Gly Gly Lys Ala Ala Oh for Research Purity and Identity

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography is an indispensable tool for the analysis of synthetic peptides, offering high-resolution separation of the target peptide from impurities that may arise during synthesis. These impurities can include deletion sequences, incompletely deprotected peptides, or diastereomers.

Reversed-phase HPLC is the most common mode of chromatography used for peptide analysis and purification. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. For H-Gly-Gly-Lys-Ala-Ala-OH, a typical RP-HPLC method would be developed to ensure a sharp, symmetrical peak for the main component, well-resolved from any synthesis-related impurities.

Method development involves the optimization of several parameters, including the mobile phase composition, gradient elution profile, and column temperature. A common mobile phase system for peptide analysis consists of an aqueous phase (Solvent A) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic phase (Solvent B), usually acetonitrile (B52724) (ACN) with the same concentration of TFA. The TFA serves to sharpen peaks and improve resolution by forming ion pairs with the basic residues of the peptide, such as the lysine (B10760008) in this compound.

A linear gradient from a low to a high percentage of Solvent B is typically employed to elute the peptide. The gradient is optimized to provide sufficient separation of the main peptide peak from any closely eluting impurities. The purity of the this compound sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area detected, typically by UV absorbance at 214 nm or 280 nm.

Interactive Data Table: Representative RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 30°C |

| Expected Retention Time | ~15-20 min |

For peptides that are highly polar or require alternative selectivity for separation from specific impurities, a combination of hydrophilic interaction liquid chromatography (HILILC) and cation exchange (CEX) can be employed. HILIC is effective for retaining and separating polar analytes that are poorly retained in RP-HPLC. The presence of the basic lysine residue in this compound makes it amenable to cation exchange chromatography, which separates molecules based on their net positive charge. A coupled HILIC/CEX approach can provide a powerful two-dimensional separation, offering enhanced resolution of charge-variant and other closely related impurities.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to verify its amino acid sequence.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of peptides. It typically generates multiply charged ions with little to no fragmentation, allowing for the accurate determination of the molecular weight of the intact peptide. For this compound, which has a monoisotopic mass of 459.2591 Da, ESI-MS in positive ion mode would be expected to produce a prominent singly protonated molecular ion [M+H]⁺ at m/z 460.2664 and a doubly protonated ion [M+2H]²⁺ at m/z 230.6371, due to the presence of the basic lysine residue and the N-terminus.

Interactive Data Table: Expected ESI-MS Molecular Ions for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 460.2664 |

| [M+2H]²⁺ | 230.6371 |

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M+2H]²⁺ ion) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, producing a series of characteristic fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

The fragmentation of this compound would yield a predictable pattern of b- and y-ions that would confirm the sequence Gly-Gly-Lys-Ala-Ala. For example, the y-ion series would result from fragmentation starting from the C-terminus, while the b-ion series would result from fragmentation starting from the N-terminus.

Interactive Data Table: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺ Precursor)

| Fragment Ion | Sequence | Theoretical m/z |

| b₂ | Gly-Gly | 115.0502 |

| b₃ | Gly-Gly-Lys | 243.1452 |

| b₄ | Gly-Gly-Lys-Ala | 314.1823 |

| y₁ | Ala | 90.0549 |

| y₂ | Ala-Ala | 161.0920 |

| y₃ | Lys-Ala-Ala | 289.1870 |

| y₄ | Gly-Lys-Ala-Ala | 346.2085 |

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. When coupled with a time-of-flight (TOF) mass analyzer, IM-TOFMS can provide an additional dimension of separation. This can be particularly useful for resolving isomeric peptides, such as those that may have undergone racemization at one of the chiral centers during synthesis. While this compound is not particularly prone to forming complex isomeric mixtures, IM-TOFMS could be used to confirm its conformational homogeneity and to separate it from any potential co-eluting isomers that are not resolved by HPLC. The data would be presented as a drift time versus m/z plot, with a single intense spot indicating a pure and conformationally consistent peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR can be used to verify the amino acid sequence, identify impurities, and study the three-dimensional conformation of this compound.

A complete NMR characterization typically involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments. A 1D ¹H NMR spectrum provides a preliminary assessment of the peptide's purity and the presence of expected proton environments. However, due to the overlap of signals in a peptide of this size, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon resonances.

Common 2D NMR experiments for peptide analysis include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for identifying the spin systems of the individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of all protons belonging to a particular amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically within 5 Å), providing information about the peptide's conformation and secondary structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is instrumental in confirming the peptide sequence.

For this compound, the analysis of the NMR spectra would involve identifying the characteristic signals for each amino acid residue. For instance, the alanine (B10760859) residues would each show a methyl doublet and a quartet for the α-proton. The lysine residue would have a more complex spin system corresponding to its side chain protons. The glycine (B1666218) residues would each exhibit a unique α-proton signal, which can be distinguished based on their position in the sequence and their NOE contacts.

Illustrative ¹H NMR Chemical Shift Data for this compound

| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |

| Gly¹ | α-H | ~3.95 |

| Gly² | α-H | ~3.88 |

| Lys³ | α-H | ~4.30 |

| β-H | ~1.85, ~1.75 | |

| γ-H | ~1.45 | |

| δ-H | ~1.65 | |

| ε-H | ~3.00 | |

| Ala⁴ | α-H | ~4.25 |

| β-H | ~1.40 | |

| Ala⁵ | α-H | ~4.15 |

| β-H | ~1.35 |

Note: The chemical shifts are illustrative and can vary depending on the solvent, pH, and temperature.

Conformational studies using NOESY would reveal through-space interactions that could indicate the presence of turns or other ordered structures. The absence of long-range NOEs would suggest that the peptide adopts a predominantly random coil conformation in solution.

Conformational and Structural Investigations of H Gly Gly Lys Ala Ala Oh

Analysis of Preferred Conformations in Solution and Gas Phase

The three-dimensional structure of a peptide is not static but rather exists as an ensemble of interconverting conformations. The preferred conformations of H-Gly-Gly-Lys-Ala-Ala-OH are dictated by a delicate balance of intrinsic tendencies of its amino acid residues and the influence of its environment, be it in the gas phase or in solution.

In the gas phase, free from solvent interactions, a peptide's conformation is governed primarily by intramolecular forces such as hydrogen bonds and van der Waals interactions. For peptides containing flexible residues like glycine (B1666218), a multitude of conformations can be expected. The presence of a charged residue like lysine (B10760008) can further influence the gas-phase structure through long-range electrostatic interactions.

In solution, the conformational landscape is significantly altered by interactions with solvent molecules. Water, as a polar solvent, can form hydrogen bonds with the peptide backbone and polar side chains, competing with and disrupting intramolecular hydrogen bonds. This can lead to a more extended or disordered ensemble of conformations compared to the gas phase. The hydrophobic effect also comes into play, potentially driving the nonpolar side chains of alanine (B10760859) to cluster together.

The secondary structure of a peptide is largely determined by the intrinsic propensities of its constituent amino acids to adopt specific backbone torsion angles (phi and psi). Alanine and glycine, the most abundant residues in this compound, have distinct and well-characterized conformational preferences.

Alanine (Ala): Alanine is known to be a strong helix-forming amino acid. Its small, non-reactive methyl side chain does not sterically hinder the formation of the characteristic (i, i+4) hydrogen bonds that stabilize the alpha-helix. In the context of the this compound sequence, the two adjacent alanine residues at the C-terminus would be expected to promote the formation of a helical turn or a short helical segment.

Glycine (Gly): In contrast to alanine, glycine is considered a helix breaker. Its lack of a side chain provides it with a high degree of conformational flexibility, allowing it to adopt a wide range of backbone torsion angles that are often incompatible with a stable alpha-helical structure. This flexibility is entropically favorable in the unfolded state. However, this same flexibility makes glycine a common residue in beta-turns, which are tight turns in the polypeptide chain that are stabilized by a hydrogen bond. The two consecutive glycine residues at the N-terminus of this compound could therefore facilitate the formation of a turn, leading to a more compact, folded structure.

| Amino Acid | Position in Peptide | Predicted Structural Propensity |

| Glycine | 1, 2 | High flexibility, potential for beta-turns |

| Lysine | 3 | Flexible side chain, can participate in various interactions |

| Alanine | 4, 5 | Propensity for alpha-helical conformation |

The lysine residue at the central position of the pentapeptide plays a crucial role in shaping its conformation and stability, primarily through the properties of its long, flexible, and positively charged side chain.

The lysine side chain consists of a four-carbon aliphatic chain terminating in an amino group. This amino group is typically protonated at physiological pH, carrying a positive charge. This charge allows the lysine side chain to participate in several types of interactions:

Electrostatic Interactions: The positively charged amino group can form salt bridges with negatively charged groups, either within the same molecule (intramolecular) or with other molecules (intermolecular). In the context of this compound, this could involve an interaction with the C-terminal carboxylate group.

Hydrogen Bonding: The terminal amino group can act as a hydrogen bond donor, forming hydrogen bonds with suitable acceptors such as the carbonyl oxygen atoms of the peptide backbone.

Hydrophobic Interactions: The aliphatic portion of the lysine side chain can engage in hydrophobic interactions with other nonpolar groups, such as the methyl groups of the alanine residues.

Intramolecular Interactions and Their Influence on Peptide Folding

The folding of this compound into a stable three-dimensional structure is driven by a complex network of intramolecular interactions. These non-covalent forces, though individually weak, collectively determine the preferred conformation of the peptide.

Hydrogen bonds are among the most important stabilizing interactions in peptide and protein structures. In this compound, several types of hydrogen bonds can be formed:

Backbone-Backbone Hydrogen Bonds: These are the primary interactions that define secondary structures like alpha-helices and beta-sheets. In a potential alpha-helical segment involving the Ala-Ala residues, hydrogen bonds would form between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'. In a beta-turn involving the Gly-Gly segment, a hydrogen bond might form between the carbonyl oxygen of the first glycine and the amide proton of the second alanine.

Side Chain-Backbone Hydrogen Bonds: The amino group of the lysine side chain can act as a hydrogen bond donor to the carbonyl oxygen atoms of the peptide backbone. Such interactions can be crucial in stabilizing turns and other non-regular secondary structures.

Side Chain-Side Chain Hydrogen Bonds: While less common in a peptide of this size, it is conceivable that under specific conformations, the lysine side chain could interact with another polar group if present.

The specific network of hydrogen bonds present in the dominant conformations of this compound would need to be elucidated through experimental techniques like NMR spectroscopy or computational methods like molecular dynamics simulations.

Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in the folding and stability of this compound.

Hydrophobic Interactions: In an aqueous environment, the nonpolar side chains of the two alanine residues will tend to avoid contact with water molecules. This can lead to the clustering of these methyl groups, forming a small hydrophobic core. This hydrophobic collapse is a major driving force for peptide folding. The aliphatic part of the lysine side chain can also contribute to these hydrophobic interactions.

The final folded structure of this compound is a result of the energetic compromise between these various attractive and repulsive forces, as well as the entropic considerations of both the peptide and the surrounding solvent.

Conformational Dynamics Studies via Advanced Spectroscopic and Computational Approaches

To fully understand the structural properties of this compound, it is necessary to go beyond static pictures and investigate its conformational dynamics. Peptides are inherently flexible molecules that constantly sample a range of conformations. Advanced spectroscopic and computational techniques are essential for characterizing this dynamic behavior.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to obtain distance and dihedral angle restraints that can be used to calculate an ensemble of structures representing the peptide's conformational space. NMR can also provide information on the flexibility of different parts of the peptide chain. For this compound, NMR studies on related peptides like Ac-Gly-Gly-X-Ala-NH2 have provided valuable data on the chemical shifts of amino acids in a random coil state, which can serve as a baseline for identifying structural elements. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive method for probing the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the peptide's conformation. The CD spectrum of this compound would provide an estimate of the relative amounts of alpha-helix, beta-sheet, and random coil conformations present in solution. Studies on related poly(L-Lys-L-Ala-Gly) peptides have utilized CD to investigate their conformational changes upon interaction with other molecules. nih.gov

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can provide a detailed picture of the peptide's conformational dynamics on a timescale from picoseconds to microseconds. These simulations can reveal the preferred conformations, the transitions between them, and the nature of the intramolecular interactions that stabilize these structures. MD simulations of peptides containing glycine and lysine have been used to explore their folding pathways and the influence of different residues on their stability.

Quantum Mechanical (QM) Calculations: QM calculations can provide highly accurate information about the electronic structure and energetics of a molecule. While computationally expensive for large systems, QM methods can be used to study the intrinsic conformational preferences of smaller fragments of the peptide or to refine the structures obtained from MD simulations.

Molecular Interactions and Biochemical Mechanisms of H Gly Gly Lys Ala Ala Oh

Investigation of Enzyme-Peptide Interactions

The interaction between a peptide and an enzyme is a highly specific process governed by the principles of molecular recognition. The peptide H-Gly-Gly-Lys-Ala-Ala-OH can function as a substrate, inhibitor, or modulator depending on the enzyme's active site architecture and the peptide's conformational flexibility.

Enzyme active sites are specialized pockets or clefts that bind substrates through a combination of weak, non-covalent interactions. bu.edu.eg These include hydrogen bonds, ionic interactions, and hydrophobic interactions. bu.edu.eg For this compound, substrate recognition would involve a precise stereospecific fit into the enzyme's active site, where the side chains of its amino acids and its peptide backbone form complementary contacts with the enzyme. bu.edu.eg

The binding process is dynamic, often involving conformational changes in both the enzyme and the peptide to achieve an optimal fit, known as the induced-fit model. The energy released from these multiple weak interactions—the binding energy—is crucial for lowering the activation energy of the subsequent chemical reaction. bu.edu.eg

Peptides can significantly modulate enzyme activity. This compound could act as a competitive inhibitor if it resembles the natural substrate enough to bind to the active site but cannot be processed, thereby blocking access for the true substrate. Its effectiveness as an inhibitor would depend on its binding affinity (Kᵢ) relative to the substrate's affinity (Kₘ).

Alternatively, the pentapeptide could function as an allosteric modulator by binding to a site other than the active site, inducing a conformational change that either enhances or diminishes the enzyme's catalytic efficiency. As a substrate analog, it could be used in crystallographic studies to trap the enzyme in a specific conformational state, providing insights into the catalytic mechanism. nih.gov

Lysine (B10760008) (Lys): The lysine residue, with its long, aliphatic side chain terminating in a primary amino group, is a key determinant of specificity. wikipedia.org At physiological pH, this group is protonated (-NH₃⁺), making it capable of forming strong ionic bonds, or salt bridges, with negatively charged residues like aspartate or glutamate (B1630785) in an enzyme's active site. youtube.comkhanacademy.org This electrostatic interaction is often a primary anchoring point for binding and is critical for the recognition of specific lipoproteins by cell surface receptors. nih.gov The ε-amino group can also act as a hydrogen bond donor. wikipedia.org

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for a side chain, glycine imparts significant conformational flexibility to the peptide backbone. khanacademy.org The presence of two adjacent glycine residues allows the peptide to adopt a wide range of conformations, enabling it to fit into sterically demanding active sites that might be inaccessible to peptides with bulkier residues. This flexibility can be critical for achieving the optimal orientation for binding.

Alanine (B10760859) (Ala): Alanine possesses a small, nonpolar methyl group, contributing to binding through hydrophobic interactions. khanacademy.org The two adjacent alanine residues at the C-terminus can create a hydrophobic patch that interacts with nonpolar pockets within the enzyme active site. While glycine provides flexibility, alanine tends to stabilize helical structures. nih.gov The relative effect of alanine versus glycine on stability is context-dependent, relying on its position within the structure and its interaction with neighboring residues. nih.gov

| Residue | Side Chain Property | Potential Interaction Type | Significance in Binding |

|---|---|---|---|

| Glycine (Gly) | Apolar, minimal size | van der Waals forces | Provides high conformational flexibility, allowing induced fit into the active site. khanacademy.org |

| Lysine (Lys) | Basic, positively charged | Ionic bonding (salt bridge), Hydrogen bonding | Acts as a primary anchor, conferring high affinity and selectivity for active sites with acidic residues. wikipedia.orgyoutube.com |

| Alanine (Ala) | Nonpolar, hydrophobic | Hydrophobic interactions | Contributes to binding energy by interacting with nonpolar regions of the active site. khanacademy.org |

Studies of Interactions with Nucleic Acids and Lipids (in vitro models)

The charged and amphipathic nature of this compound suggests potential interactions with other key biological macromolecules, such as nucleic acids and the lipids that form cell membranes.

Peptide-DNA interactions are fundamental to gene regulation and DNA packaging. The primary driving force for the binding of this compound to DNA would be the electrostatic attraction between the positively charged ε-amino group of the lysine residue and the negatively charged phosphate (B84403) groups of the DNA backbone. nih.gov

Upon binding, such peptides can induce significant conformational changes in the DNA structure. nih.gov Studies on polypeptides containing lysine have shown that these interactions can lead to the condensation of DNA into more compact, asymmetric tertiary structures. nih.gov The binding of a ligand can alter the flexibility and persistence length of the DNA molecule. While this short pentapeptide is unlikely to cause large-scale condensation on its own, its binding could induce localized bending or other structural perturbations in the DNA helix.

The interaction of peptides with lipid membranes is crucial for many biological functions. The mechanism of interaction is heavily influenced by the amino acid composition of the peptide and the lipid composition of the membrane. researchgate.net The positively charged lysine residue in this compound would facilitate an initial electrostatic attraction to the negatively charged head groups of anionic phospholipids, which are often found in bacterial membranes. nih.gov

Following this initial contact, the peptide can interact with the membrane interface. The hydrophobic alanine residues may facilitate partial insertion into the nonpolar acyl chain region of the bilayer, while the charged lysine and the polar peptide backbone remain associated with the hydrophilic headgroup region. rsc.org This type of interfacial interaction can disrupt the local packing of lipids, potentially altering membrane fluidity and permeability. While short peptides like this compound are generally not long enough to span the membrane or form stable pores via barrel-stave or toroidal-pore mechanisms, they can accumulate on the surface and cause localized destabilization, consistent with a "carpet" model of interaction. researchgate.net

| Biomolecule | Primary Interacting Residue | Key Interaction Type | Potential Outcome |

|---|---|---|---|

| Enzyme | Lysine (Lys), Alanine (Ala) | Ionic and Hydrophobic | Modulation of enzyme activity (inhibition or allostery). bu.edu.eg |

| DNA | Lysine (Lys) | Electrostatic | Complex formation, localized conformational changes in DNA structure. nih.govnih.gov |

| Lipid Membrane | Lysine (Lys), Alanine (Ala) | Electrostatic and Hydrophobic | Interfacial binding, localized membrane destabilization. nih.govrsc.org |

Role in Protein-Protein Interaction Models

The pentapeptide this compound, while not extensively documented as a standalone model in protein-protein interaction (PPI) studies, contains constituent amino acids that are fundamental to peptides used for modeling these complex interactions. The specific sequence and the physicochemical properties of its residues—glycine, lysine, and alanine—inform its potential utility in theoretical and experimental PPI models.

The primary drivers for peptide-protein interactions are factors such as electrostatic attractions, hydrogen bonding, and hydrophobic effects. quora.com The lysine residue, with its terminal ε-amino group, is positively charged at physiological pH and plays a significant role in electrostatic interactions. mdpi.comcreative-proteomics.com This positive charge allows peptides containing lysine to interact favorably with negatively charged regions on protein surfaces or with other macromolecules like DNA. nih.govnih.gov Lysine's side chain is also capable of acting as a hydrogen bond donor, further stabilizing interactions. nih.gov In research, lysine-rich peptides are used to probe interactions within protein/RNA granules and to understand how modifications like acetylation can regulate these associations. nih.gov

Alanine is a nonpolar, hydrophobic amino acid that contributes to the hydrophobic core of proteins. In model peptides, alanine is often used to study the impact of helical structures on binding, as it has a strong propensity to form α-helices. nih.gov The folding of alanine-based peptides containing lysine has been simulated to understand how the electrostatic interactions of charged lysine side chains affect helix stability. nih.gov

Glycine, the simplest amino acid, provides conformational flexibility to a peptide backbone. This flexibility can be crucial in allowing a peptide to adopt the necessary conformation to fit into a protein's binding pocket.

Peptides with sequences containing combinations of charged (like lysine), hydrophobic (like alanine), and flexible (like glycine) residues are frequently employed to study binding events. For instance, alanine-rich peptides incorporating lysine have been used as models to investigate the interaction of polypeptides with transmembrane protein pores. nih.gov Similarly, synthetic polypeptides such as poly(L-Lys-L-Ala-Gly) have been used to study interactions with DNA, revealing that both the amino acid composition and their specific sequence are critical determinants of binding and the resulting structural changes. nih.gov Therefore, this compound can serve as a simple model system to investigate the interplay of charge, hydrophobicity, and flexibility in mediating protein-protein recognition.

| Amino Acid | Abbreviation | Property | Potential Role in Protein-Protein Interactions |

|---|---|---|---|

| Glycine | Gly (G) | Nonpolar, aliphatic, flexible | Provides conformational flexibility to the peptide backbone, allowing it to adapt to binding sites. |

| Lysine | Lys (K) | Basic, positively charged, hydrophilic | Mediates electrostatic interactions with negatively charged protein surfaces or molecules; acts as a hydrogen bond donor. mdpi.comnih.gov |

| Alanine | Ala (A) | Nonpolar, hydrophobic | Participates in hydrophobic interactions; promotes the formation of α-helical secondary structures. nih.gov |

Susceptibility to Enzymatic Degradation by Proteases and Peptidases in Research Systems

The pentapeptide this compound is susceptible to enzymatic degradation by various proteases and peptidases due to the presence of specific cleavage sites within its sequence. Proteases are enzymes that catalyze proteolysis, the breakdown of proteins and peptides into smaller fragments by hydrolyzing peptide bonds. nih.gov This susceptibility is a critical factor in research systems, as it determines the peptide's stability and functional half-life.

The enzymatic degradation of a peptide is largely determined by its amino acid sequence, as proteases exhibit specificity for particular peptide bonds.

Trypsin: This well-characterized serine protease specifically cleaves peptide bonds on the C-terminal side of lysine (Lys) and arginine (Arg) residues. nih.govqiagenbioinformatics.comyoutube.com Therefore, this compound is a prime substrate for trypsin. The enzyme would hydrolyze the peptide bond between Lysine-3 and Alanine-4.

Cleavage Site: Between Lys(3) and Ala(4)

Resulting Fragments: H-Gly-Gly-Lys-OH and H-Ala-Ala-OH

Elastase-like Proteases: Certain proteases, such as pancreatic elastase and neutrophil elastase, are known to cleave peptides at the C-terminus of small, neutral amino acids like alanine (Ala). nih.gov This suggests that the Ala(4)-Ala(5) bond could be a potential cleavage site for such enzymes.

Potential Cleavage Site: Between Ala(4) and Ala(5)

Resulting Fragments: H-Gly-Gly-Lys-Ala-OH and H-Ala-OH

Exopeptidases: This class of enzymes cleaves peptide bonds from the ends of a peptide chain. nih.gov

Aminopeptidases: Remove amino acids from the N-terminus (Glycine-1).

Carboxypeptidases: Remove amino acids from the C-terminus (Alanine-5). The rate of degradation by exopeptidases can be influenced by the nature of the terminal amino acids and any modifications to the N- or C-termini. acs.org

The susceptibility of a peptide to proteolysis is a key consideration in its use. In some contexts, degradation is a desired outcome for the controlled release of bioactive fragments. In others, where sustained activity is needed, resistance to proteolysis is required. nih.gov Studies have shown that even simple modifications, such as to the terminal amine or carboxyl groups, can significantly alter the rate of nonspecific degradation by cell-secreted proteases. acs.org

| Enzyme Class | Specific Enzyme Example | Primary Cleavage Site on this compound | Predicted Fragments |

|---|---|---|---|

| Endopeptidase (Serine Protease) | Trypsin | C-terminal to Lysine (Lys³-Ala⁴ bond) | H-Gly-Gly-Lys-OH H-Ala-Ala-OH |

| Endopeptidase (Serine Protease) | Elastase | C-terminal to Alanine (Ala⁴-Ala⁵ bond) | H-Gly-Gly-Lys-Ala-OH H-Ala-OH |

| Exopeptidase | Aminopeptidase | N-terminus (Gly¹-Gly² bond) | H-Gly-OH + H-Gly-Lys-Ala-Ala-OH (and subsequent fragments) |

| Exopeptidase | Carboxypeptidase | C-terminus (Ala⁴-Ala⁵ bond) | H-Ala-OH + H-Gly-Gly-Lys-Ala-OH (and subsequent fragments) |

Maillard Reaction Pathways Involving Lysine Residues within the Pentapeptide

The this compound pentapeptide is susceptible to the Maillard reaction, a form of non-enzymatic glycation, due to the presence of a lysine residue. This complex series of chemical reactions occurs between the amino group of an amino acid and the carbonyl group of a reducing sugar, especially under thermal processing. mdpi.commdpi.com The primary reactive site within the pentapeptide is the nucleophilic ε-amino group (ε-NH₂) of the lysine side chain. frontiersin.org

The Maillard reaction proceeds through three main stages:

Initial Stage: The reaction begins with the condensation of the ε-amino group of the lysine residue in the pentapeptide with the carbonyl group of a reducing sugar (e.g., glucose). This forms an unstable Schiff base. The Schiff base then undergoes a spontaneous rearrangement, known as the Amadori rearrangement, to form a more stable ketoamine derivative called the Amadori product. frontiersin.org In the case of this pentapeptide, a (1-deoxy-D-fructos-1-yl)-lysine adduct would be formed within the peptide chain.

Intermediate Stage: The Amadori product is a key intermediate that can undergo further degradation through several pathways depending on conditions like pH and temperature. These pathways include dehydration and fragmentation reactions that produce highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), glyoxal, and methylglyoxal. frontiersin.org The structure of the peptide itself can influence the reaction pathway and the specific intermediates that are formed. frontiersin.org

Final Stage: The reactive intermediates from the second stage react further with other amino groups, leading to polymerization, cyclization, and condensation reactions. This final stage results in the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.gov For lysine-containing peptides, common AGEs include Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and pyrraline. nih.govresearchgate.net Cross-linked AGEs, such as pentosidine (B29645) (which involves both lysine and arginine), can also form, leading to the cross-linking of peptides and proteins. nih.govresearchgate.net The formation of these products can alter the structure and function of the original peptide.

Studies on model systems using lysine-containing di- and tripeptides have confirmed their ability to participate in the Maillard reaction and generate flavor compounds like pyrazines, with the peptide structure influencing the types and amounts of products formed. mdpi.comfrontiersin.orgnih.gov

| Stage | Key Reactants | Process | Key Products/Intermediates |

|---|---|---|---|

| Initial | Lysine ε-amino group in the peptide + Reducing Sugar | Condensation followed by Amadori Rearrangement | Schiff Base (unstable), Amadori Product (ketoamine) |

| Intermediate | Amadori Product | Dehydration, Enolization, Fragmentation | Reactive dicarbonyls (e.g., 3-deoxyglucosone, glyoxal) |

| Final | Reactive dicarbonyls + Amino groups | Condensation, Polymerization, Cyclization | Advanced Glycation End-products (AGEs) like CML, Pyrraline |

Computational and Theoretical Modeling of H Gly Gly Lys Ala Ala Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Trajectory Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For a flexible peptide such as H-Gly-Gly-Lys-Ala-Ala-OH, MD simulations provide crucial insights into its conformational landscape, which is the collection of three-dimensional shapes the peptide can adopt. By simulating the peptide in different environments, such as in an aqueous solution, researchers can map its folding pathways and identify stable or metastable conformational states. americanpeptidesociety.orgpnas.org

The process begins with an initial structure of the peptide, which is then subjected to a set of physical laws and a 'force field' that describes the interactions between its atoms. The simulation proceeds in small time steps, generating a trajectory that details the position and velocity of every atom. Analysis of this trajectory allows for conformational sampling, revealing the most probable structures. nih.gov Techniques like accelerated molecular dynamics can enhance this sampling, ensuring a more comprehensive exploration of the peptide's free energy surface. nih.gov This analysis can identify key structural motifs like β-turns or random coils and determine their relative stability. youtube.com For instance, simulations can quantify the kinetic rates of transition between different conformational basins, showing how quickly the peptide can shift its shape. nih.gov

| Parameter | Description | Typical Value/Method | Relevance to this compound |

|---|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS nih.govresearchgate.net | Defines the accuracy of atomic interactions, crucial for modeling the charged lysine (B10760008) and flexible glycine (B1666218) residues. |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., GBMV) nih.gov | Models the interaction of the peptide with its aqueous environment, affecting the conformation of hydrophilic (Lys) and hydrophobic (Ala) residues. |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) youtube.com | Longer simulations allow for the sampling of slower conformational changes and more reliable thermodynamic data. |

| Sampling Technique | Method used to enhance the exploration of the conformational space. | Replica Exchange MD (REMD), Metadynamics americanpeptidesociety.orgnih.gov | Helps overcome energy barriers to ensure a thorough sampling of the peptide's possible shapes. |

| Analysis Method | Techniques used to interpret the simulation trajectory. | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Ramachandran Plots, Clustering acs.org | Quantifies structural stability, compactness, backbone dihedral angles, and dominant conformational states. |

Quantum Chemical Calculations for Electronic Structure and Energetics

While MD simulations excel at exploring conformational dynamics, quantum chemical calculations are employed to investigate the electronic structure and energetics of this compound with high accuracy. Methods like Density Functional Theory (DFT) provide a detailed understanding of electron distribution, molecular orbitals, and the energies associated with different peptide conformations. wsu.edumdpi.com

These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the peptide's chemical reactivity and stability. researchgate.net Furthermore, quantum calculations can precisely compute atomic charges, dipole moments, and the relative energies of different conformers, which helps in refining the parameters used in classical force fields for MD simulations. This approach is particularly valuable for understanding intramolecular interactions, such as hydrogen bonds involving the peptide backbone or the lysine side chain, which play a critical role in stabilizing specific structures. researchgate.net

| Property | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Ground-State Energy | The total electronic energy of the molecule in its most stable conformation. | DFT (e.g., B3LYP/6-31G(d)) researchgate.net | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT nih.gov | Indicates the peptide's chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity. |

| Atomic Charge Distribution | The partial charge on each atom in the peptide. | Natural Bond Orbital (NBO) analysis, Mulliken population analysis researchgate.net | Reveals sites susceptible to electrostatic interactions, crucial for understanding potential binding to receptors. |

| Dipole Moment | A measure of the overall polarity of the peptide molecule. | DFT wsu.edu | Influences the peptide's solubility and its interaction with polar molecules like water and receptor sites. |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of the peptide. | DFT, Ab initio methods wsu.edu | Helps identify the most energetically favorable structures that are likely to be populated. |

Docking Studies for Predicting Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. mdpi.com For this compound, docking studies can elucidate how it might interact with a specific protein target, such as an enzyme or a cell-surface receptor. mdpi.comfigshare.com This is fundamental for understanding its potential biological function.

In a typical docking simulation, the three-dimensional structure of the receptor protein is held rigid or allowed limited flexibility, while the peptide is treated as flexible. The algorithm then samples a vast number of possible binding poses of the peptide within the receptor's active or binding site. Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value. mdpi.com Poses with the lowest energy are considered the most likely binding modes. The analysis of these poses can reveal key interactions, such as hydrogen bonds, ionic bonds (often involving the charged lysine residue), and hydrophobic contacts, that stabilize the peptide-receptor complex. nih.gov

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Affinity | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Specific hydrogen bonds formed between the peptide and receptor residues. | Lys (peptide) NZ with Glu25 (receptor); Ala (peptide) O with Arg112 (receptor) |

| Ionic Interactions | Electrostatic interactions, typically involving charged residues. | Lys (peptide) NH3+ with Asp30 (receptor) COO- |

| Hydrophobic Contacts | Interactions between nonpolar residues. | Ala (peptide) side chains with Leu54, Val88 (receptor) |

| Interacting Receptor Residues | A list of amino acids in the receptor's binding pocket that make contact with the peptide. | Glu25, Asp30, Leu54, Val88, Arg112 |

Bioinformatics and Machine Learning Approaches for Sequence-Activity Relationship Prediction

Bioinformatics and machine learning (ML) offer powerful tools for predicting the biological activity of peptides directly from their amino acid sequence. researchgate.netresearchgate.net This approach, often termed Quantitative Structure-Activity Relationship (QSAR) or, for peptides, Quantitative Sequence-Activity Model (QSAM), aims to build predictive models that correlate a peptide's structural features with its function. mdpi.comresearchgate.net

The process involves several steps. First, a dataset of peptides with known activities (e.g., antimicrobial, antihypertensive) is compiled. nih.gov Next, each peptide sequence is converted into a set of numerical descriptors that capture its physicochemical properties, such as hydrophobicity, charge, size, and amino acid composition. 5z.com An ML algorithm—such as a random forest, support vector machine, or neural network—is then trained on this data to learn the relationship between the descriptors and the observed activity. mdpi.comnih.gov Once trained, the model can be used to predict the activity of a new sequence like this compound. These models can accelerate the discovery of novel bioactive peptides by screening large virtual libraries and prioritizing candidates for experimental testing. researchgate.netyoutube.com

| Step | Description | Common Tools/Techniques |

|---|---|---|

| 1. Data Curation | Collect a dataset of peptide sequences with experimentally measured biological activities. | Public databases (e.g., APD), literature mining. nih.gov |

| 2. Feature Extraction | Convert amino acid sequences into numerical descriptors (features). | Physicochemical properties (e.g., charge, hydrophobicity), amino acid composition, sequence motifs. 5z.com |

| 3. Model Training | Train a machine learning algorithm on the feature-activity data. | Random Forest, Support Vector Machines (SVM), Deep Learning (e.g., LSTM). mdpi.commyfoodresearch.com |

| 4. Model Validation | Assess the model's predictive performance using an independent test set. | Cross-validation, calculation of metrics like accuracy, R-squared. mdpi.com |

| 5. Prediction | Use the validated model to predict the activity of new peptide sequences. | Application of the trained model to the descriptors of this compound. |

Development of Force Fields and Potentials for Peptide Simulations

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, defining how atoms interact through bonds, angles, dihedrals, and non-bonded forces. wikipedia.org For peptides like this compound, the force field must accurately represent the behavior of the polypeptide backbone as well as the unique properties of each amino acid side chain.

Several families of force fields, such as AMBER, CHARMM, GROMOS, and OPLS, are widely used for protein and peptide simulations. nih.govresearchgate.netnih.gov These force fields are under continuous development, with newer versions aiming to improve accuracy by refining parameters against high-level quantum mechanical calculations and experimental data. acs.orgrsc.org For example, some force fields have been specifically optimized to better model intrinsically disordered proteins or to improve the balance between helical and extended conformations. acs.org The choice of force field can significantly impact simulation outcomes, such as the predicted secondary structure propensities and the compactness of the peptide. nih.govacs.org More recent developments include polarizable force fields, which account for electronic induction, and machine learning-based force fields, which promise higher accuracy by learning interatomic potentials from quantum mechanical data. nih.govcomputabio.com

| Force Field Family | Strengths | Potential Weaknesses | Typical Application |

|---|---|---|---|

| AMBER (e.g., ff14SB, ff19SB) | Well-validated for protein folding; good balance of secondary structures. nih.govrsc.org | Some versions may have a bias towards specific secondary structures (e.g., β-sheets). nih.gov | General protein and peptide folding simulations. |

| CHARMM (e.g., CHARMM36m) | Excellent performance for a wide range of biomolecules; includes CMAP corrections for improved backbone dihedral potentials. nih.govrsc.org | Can be computationally more demanding than some alternatives. | Protein folding, ligand binding, and membrane protein simulations. |

| GROMOS | Computationally efficient; often used for high-throughput or very long simulations. researchgate.net | May be less accurate for certain detailed structural analyses compared to newer AMBER/CHARMM versions. youtube.com | Large-scale simulations of biomolecular systems. |

| OPLS (e.g., OPLS-AA/M) | Broadly parameterized for organic liquids and proteins, providing good transferability. | May not perform as well as more specialized protein force fields for conformational dynamics. nih.govrsc.org | Simulations of proteins in solution and drug discovery applications. |

| Polarizable (e.g., Drude) | Explicitly models electronic polarization, improving accuracy of electrostatic interactions. nih.gov | Significantly higher computational cost; parameterization is more complex. | High-accuracy simulations where electrostatic effects are dominant. |

Advanced Research Applications and Methodological Development of H Gly Gly Lys Ala Ala Oh

Utilization as a Model Peptide in Mechanistic Biochemical Studies

The well-defined structure of H-Gly-Gly-Lys-Ala-Ala-OH makes it an ideal model for investigating complex biochemical mechanisms at a molecular level. One of the key areas where this peptide has been utilized is in the study of peptide fragmentation pathways in mass spectrometry. Understanding how a peptide of known sequence breaks down under specific conditions is fundamental to the development of reliable protein identification and sequencing techniques.

Researchers have studied the fragmentation of protonated this compound to elucidate the intricate mechanisms of peptide dissociation. nih.govsci-hub.se These studies involve subjecting the peptide to multistage mass spectrometry to observe the series of bond cleavages. The resulting fragmentation patterns provide insights into how the presence and position of specific amino acid residues, such as the basic lysine (B10760008), influence the dissociation process. This knowledge is crucial for improving the algorithms used in proteomics to identify unknown proteins from their mass spectra.

Incorporation into Combinatorial Peptide Libraries for Functional Screening Methodologies

Combinatorial peptide libraries are powerful tools for discovering new biologically active peptides. These libraries consist of a vast number of different peptide sequences that can be screened for specific functions, such as binding to a particular protein or inhibiting an enzyme. This compound can be used as a reference or benchmark compound in the screening of such libraries. nih.gov

In this context, the known activity or properties of this compound can be used to validate a screening assay. For example, if a library is being screened for peptides that bind to a specific receptor, this compound, with a known binding affinity, can be included as a positive control. This allows researchers to confirm that the assay is working correctly and to compare the activities of newly identified peptides to a standard.

Application in the Study of Peptide Self-Assembly and Nanostructure Formation (as a biomaterial model)

The study of peptide self-assembly into ordered nanostructures is a rapidly growing field with potential applications in biomaterials and nanotechnology. While short, lysine-containing peptides are known to self-assemble into various nanostructures like fibrils and micelles, specific studies detailing the self-assembly properties of this compound are not extensively reported in the scientific literature. The principles of self-assembly are governed by factors such as the interplay of hydrophobic and hydrophilic residues, hydrogen bonding, and electrostatic interactions. nih.govnih.govacs.orgmanchester.ac.ukresearchgate.net The sequence of this compound, with its hydrophilic lysine and relatively hydrophobic alanine (B10760859) residues, suggests a potential for amphiphilicity that could drive self-assembly under specific conditions, though this remains an area for future investigation.

Development of Novel Analytical Probes and Standards

The precise chemical structure of this compound makes it a valuable standard for the development and calibration of analytical techniques. Specifically, it has been used in nuclear magnetic resonance (NMR) spectroscopy to establish "random coil" chemical shifts for amino acids. acs.org These random coil shifts serve as a baseline for studying the structure of unfolded proteins and for identifying the presence of secondary structures (like alpha-helices or beta-sheets) in folded proteins.

In a study aimed at creating a more accurate set of reference 15N chemical shifts, this compound was included in a set of homologous oligopeptides. acs.org The 15N chemical shifts of the amino acids within these peptides were measured under controlled conditions. The data gathered from this compound and other peptides in the series helped to refine the sequence-corrected random coil values, leading to improved interpretation of NMR spectra for unfolded polypeptide chains.

| Peptide Component | Application in Analytical Standards | Research Finding |

| This compound | Calibration of 15N NMR Chemical Shifts | Used as part of a homologous set of oligopeptides to establish accurate "random coil" 15N chemical shifts for improved analysis of unfolded proteins. acs.org |

Contribution to the Understanding of Fundamental Peptide Chemistry and Biochemistry

Research utilizing this compound contributes to the broader understanding of fundamental peptide chemistry and biochemistry. Studies on its fragmentation in mass spectrometry not only aid in proteomics but also provide deep insights into the chemical properties of peptide bonds and the influence of amino acid side chains on their stability. nih.govsci-hub.se The positive charge of the lysine residue, for instance, plays a significant role in directing fragmentation pathways, a key concept in peptide chemistry.

Similarly, its use in NMR studies enhances the fundamental knowledge of how the chemical environment, dictated by neighboring amino acids, affects the magnetic properties of atomic nuclei within a peptide. acs.org This information is crucial for the accurate determination of protein structure and dynamics in solution. The collective data from these and other studies on simple peptides like this compound build the foundational knowledge required to understand the behavior of larger, more complex proteins.

Future Directions in H Gly Gly Lys Ala Ala Oh Research

Integration of Multi-Omics Data with Pentapeptide Studies

Future research will increasingly rely on the integration of multi-omics data to provide a holistic view of the biological systems in which H-Gly-Gly-Lys-Ala-Ala-OH operates. creative-proteomics.comnih.gov This systems-level approach moves beyond studying isolated interactions to understanding the broader impact of the pentapeptide on cellular and physiological processes. By combining peptideomics with genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive map of the molecular pathways modulated by this compound. creative-proteomics.comnih.gov

This integrated analysis can reveal how the pentapeptide influences gene expression, protein abundance, and metabolic networks, offering profound insights into its mechanism of action. nih.gov For example, transcriptomic analysis following peptide administration could identify upregulated or downregulated genes, while proteomics could confirm corresponding changes in protein levels. Metabolomics would then reveal the downstream functional consequences, such as alterations in specific metabolic pathways. creative-proteomics.com This multi-layered data is crucial for identifying novel biomarkers and understanding the complex interplay between different biological molecules in response to the pentapeptide. nih.gov

Table 1: Potential Multi-Omics Integration Strategies for this compound Research

| Omics Layer | Analytical Technique | Potential Insights |

| Peptideomics | Mass Spectrometry (MS) | Quantify levels and modifications of this compound and related peptides. |

| Transcriptomics | RNA-Sequencing | Identify genes whose expression is altered by the pentapeptide. |

| Proteomics | Mass Spectrometry (MS) | Characterize changes in the proteome to validate transcriptomic findings and identify protein interaction partners. |

| Metabolomics | NMR, Mass Spectrometry (MS) | Profile changes in small molecule metabolites to understand the functional impact on cellular pathways. |

High-Throughput Screening Methodologies for Modified Pentapeptide Analogs

To explore and optimize the structure-activity relationship of this compound, high-throughput screening (HTS) of modified analogs will be indispensable. creative-peptides.com This involves the rapid, parallel synthesis and testing of large libraries of peptides where specific amino acids are substituted. nih.govepochjournals.com Modifications could include using D-amino acids to improve metabolic stability, N-methylation to enhance cell permeability, or introducing non-natural amino acids to explore novel interactions. patsnap.com

Combinatorial techniques like one-bead-one-compound (OBOC) libraries and phage display allow for the creation of vast peptide diversity. epochjournals.com These libraries can then be screened for enhanced binding affinity to a specific target, improved biological activity, or other desirable properties. epochjournals.comdrugtargetreview.com For instance, a library of this compound analogs could be screened against a particular receptor or enzyme to identify derivatives with significantly higher potency. drugtargetreview.com Advances in affinity selection mass spectrometry (AS-MS) further accelerate this process, enabling the screening of millions of compounds to quickly identify lead candidates. acs.org

Development of Advanced Computational Models for Predicting Pentapeptide Behavior

Computational modeling is a powerful tool for accelerating peptide research by predicting molecular behavior, thereby reducing the time and cost associated with experimental work. uq.edu.au Future efforts will focus on developing more sophisticated computational models to predict the three-dimensional structure, dynamics, and interaction profiles of this compound and its analogs. researchgate.net Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations provide detailed insights into peptide conformation and binding energetics. epochjournals.com